Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Description
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group, an acetamide linkage, and a sulfanylacetate ester moiety. The compound’s synthesis likely follows a two-step procedure involving heterocyclization of acylated thiosemicarbazides and subsequent alkylation, a method optimized for generating diverse 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIIORLLWQYJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the sulfanylacetate group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to apoptosis in cancer cells.
-
Case Studies :
- A study reported that similar thiadiazole derivatives showed IC50 values ranging from 0.28 to 0.52 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, indicating potent anticancer properties .
- Another investigation highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting a favorable therapeutic index .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | A549 | 0.52 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been recognized for their ability to inhibit bacterial growth.
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Case Studies :
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative C | E. coli | 15 µg/mL |
| Thiadiazole Derivative D | S. aureus | 10 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate]. Modifications to the thiadiazole ring or substituents on the phenyl group can significantly influence biological activity.
Key Findings :
Mechanism of Action
The mechanism of action of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetate moiety could contribute to its overall stability and solubility .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Thiadiazole Cores
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound is a common pharmacophore in agrochemicals and pharmaceuticals, enhancing lipophilicity and binding affinity . In contrast, morpholine sulfonyl groups () may improve solubility but increase molecular weight (~486 g/mol vs. ~360 g/mol for the target compound) .
Physicochemical and Computational Properties
Table 2: Physicochemical Comparison
*Note: Values for the target compound are extrapolated from analogues.
Biological Activity
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a thiadiazole ring and a methyl ester group. The specific arrangement of these functional groups contributes to its biological activity.
Anticancer Activity
- Mechanism of Action : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 | Induces apoptosis |
| Thiadiazole Derivative B | HepG2 | 9.6 | Cell cycle arrest |
Antimicrobial Activity
-
In Vitro Studies : Compounds derived from the thiadiazole scaffold have shown promising antibacterial and antifungal activities. For example, studies have reported that certain derivatives exhibit effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .
- Research Findings : In vitro tests indicated that some thiadiazole derivatives possess Minimum Inhibitory Concentrations (MIC) in the low micromolar range against various bacterial strains.
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Thiadiazole Derivative C | 16 |
| Candida albicans | Thiadiazole Derivative D | 32 |
Anti-inflammatory Activity
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Mechanism : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
- Case Study : A derivative was found to significantly reduce inflammation in animal models by lowering levels of TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the thiadiazole ring can enhance or diminish activity.
- The presence of electron-withdrawing groups increases potency against cancer cells.
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate?
Answer:
The compound can be synthesized via a two-step procedure common to 1,3,4-thiadiazole derivatives:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
Alkylation : Introduce the sulfanylacetate moiety using alkylating reagents like methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
Validation : Confirm purity via TLC and structural integrity via ¹H NMR (e.g., characteristic peaks for methyl ester at δ ~3.7 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during alkylation?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Elevated temperatures (60–80°C) accelerate alkylation but may promote side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Base : K₂CO₃ or Et₃N in stoichiometric ratios to avoid over-alkylation.
Case Study : A flow-chemistry approach (e.g., continuous-flow reactors) improved reproducibility and reduced reaction times in analogous thiadiazole syntheses .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.7 ppm), sulfanyl group (δ ~2.8–3.2 ppm), and aromatic protons (δ ~7.5 ppm for 4-chlorophenyl) .
- IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
- Elemental Analysis : Verify C, H, N, S content (±0.4% deviation) .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural elucidation?
Answer:
X-ray crystallography provides definitive bond lengths and angles. For example:
- Thiadiazole Ring : Planar geometry with S-N bond lengths ~1.65 Å .
- Sulfanylacetate Moiety : Confirm dihedral angles between the thiadiazole and ester groups (typically 60–80°) .
Methodology : Grow crystals via slow evaporation in ethanol/water mixtures. Use synchrotron radiation for high-resolution data (R factor < 0.06) .
Basic: What biological screening assays are suitable for this compound?
Answer:
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
Advanced: How to analyze contradictory bioactivity data across studies?
Answer:
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure, 10% FBS).
- Structural Analogues : Evaluate substituent effects; e.g., replacing 4-chlorophenyl with 4-methoxyphenyl alters logP and membrane permeability .
Example : A 0.5-log unit increase in lipophilicity (clogP) may enhance CNS penetration but reduce aqueous solubility .
Basic: What computational tools predict the compound’s reactivity or binding modes?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Advanced: How to assess hydrolytic stability of the methyl ester group under physiological conditions?
Answer:
- pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor ester hydrolysis via HPLC (C18 column, λ = 254 nm) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Stabilization strategies include prodrug design or PEGylation .
Basic: What strategies diversify the structure for structure-activity relationship (SAR) studies?
Answer:
- Vary Substituents : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Modify Linkers : Substitute sulfanylacetate with sulfonyl or carbonyl spacers to alter rigidity .
Advanced: How to evaluate in vivo toxicity and pharmacokinetics?
Answer:
- Acute Toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rodents; monitor mortality, organ histopathology .
- Pharmacokinetics : Conduct LC-MS/MS studies to determine Cmax, Tmax, and bioavailability after oral/intravenous administration .
Basic: What green chemistry approaches minimize waste in synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
